SUVN-911

CAS No.: 2414674-71-6

Cat. No.: VC7404156

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2414674-71-6 |

|---|---|

| Molecular Formula | C11H14Cl2N2O |

| Molecular Weight | 261.14 g/mol |

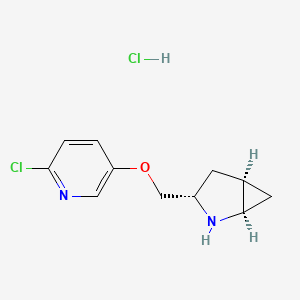

| IUPAC Name | (1R,3S,5R)-3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride |

| Standard InChI | InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H/t7-,8-,10+;/m0./s1 |

| Standard InChI Key | VZIQKVIAFWXNFL-ANYFZDTESA-N |

| Isomeric SMILES | C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl.Cl |

| SMILES | C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |

| Canonical SMILES | C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |

Introduction

Chemical Structure and Design Rationale

Core Scaffold and Optimization

SUVN-911 (3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride) features a bicyclic azabicyclo[3.1.0]hexane core linked to a chloropyridine moiety via an oxymethyl bridge . This design emerged from systematic structure-activity relationship (SAR) studies aimed at enhancing α4β2 receptor affinity while minimizing α3β4 binding. Replacement of the initial thiophene ring with chloropyridine improved potency 10-fold, achieving a K<sub>i</sub> of 1.5 nM .

Table 1: Key Physicochemical Properties of SUVN-911

| Property | Value |

|---|---|

| Molecular Weight | 258.72 g/mol |

| LogP | 1.9 |

| pKa | 8.9 |

| Solubility (pH 7.4) | >10 mg/mL |

| Plasma Protein Binding | 85–90% |

Data derived from rodent and human microsomal studies indicate low metabolic clearance (CL<sub>hep</sub> = 6.7 mL/min/kg) and high oral bioavailability (F = 92% in rats) . The crystalline hydrochloride salt formulation ensures stability across temperature and humidity conditions .

Mechanism of Action: Targeting α4β2 nAChRs

Receptor Pharmacology

SUVN-911 acts as a competitive antagonist at α4β2 nAChRs, which are densely expressed in cortical and limbic brain regions implicated in mood regulation . Electrophysiological assays demonstrate dose-dependent inhibition of acetylcholine-induced currents (IC<sub>50</sub> = 8.2 nM) without affecting α7 or muscle-type receptors . Antidepressant effects are mediated through increased extracellular serotonin (5-HT) in the prefrontal cortex, as evidenced by microdialysis studies showing a 2.3-fold elevation at 3 mg/kg .

Table 2: In Vitro Binding Affinity and Selectivity Profile

| Target | K<sub>i</sub> / IC<sub>50</sub> | Selectivity vs. α4β2 |

|---|---|---|

| α4β2 nAChR | 1.5 nM | — |

| α3β4 nAChR | >10 μM | >6,666-fold |

| hERG Channel | >10 μM | >6,666-fold |

| 70 Off-Target Receptors | >10 μM | >6,666-fold |

Selectivity over α3β4 receptors mitigates ganglionic side effects, while hERG channel safety (IC<sub>50</sub> >10 μM) reduces cardiovascular risks .

Preclinical Development

Efficacy in Animal Models

In the rat forced swim test (FST), SUVN-911 (1–10 mg/kg p.o.) reduced immobility time by 35–58% within 24 hours, contrasting the 7–14 day latency of fluoxetine . Chronic mild stress models showed restored sucrose preference (78% vs. 52% in controls) and normalized corticosterone levels at 3 mg/kg/day . Receptor occupancy studies using [<sup>3</sup>H]cytisine confirmed dose-dependent α4β2 blockade (ED<sub>50</sub> = 1.2 mg/kg), correlating with plasma concentrations of 18–22 ng/mL .

Pharmacokinetics and Brain Penetration

SUVN-911 exhibits linear pharmacokinetics across species:

Table 3: Preclinical Pharmacokinetic Parameters

| Species | Dose (mg/kg) | C<sub>max</sub> (ng/mL) | T<sub>max</sub> (h) | t<sub>1/2</sub> (h) | Brain:Plasma Ratio |

|---|---|---|---|---|---|

| Rat | 3 | 220 | 0.5 | 2.8 | 0.9 |

| Dog | 1 | 185 | 1.0 | 4.2 | 0.7 |

| Monkey | 1 | 210 | 0.8 | 3.5 | 0.8 |

Brain penetration remains consistent across doses, with unbound fractions of 12% in plasma and 9% in brain tissue .

Clinical Development and Trial Data

Biomarker Correlations

Positron emission tomography (PET) using [<sup>11</sup>C]SUVN-911 confirmed α4β2 occupancy of 65–80% at plasma concentrations ≥20 ng/mL, aligning with efficacious preclinical levels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume